Lipophilicity Advantage: Methyl Benzofuran-3-acetate (CAS 26278-23-9) vs. Ethyl Benzofuran-3-acetate (CAS 82156-58-9)
Methyl Benzofuran-3-acetate demonstrates a significantly lower calculated LogP (2.1) compared to its ethyl ester analog, Ethyl 2-(benzofuran-3-yl)acetate, which has a calculated LogP of approximately 2.6 . This 0.5 LogP unit difference is substantial in drug design, as it can influence membrane permeability and metabolic stability, potentially leading to better bioavailability profiles for compounds derived from the methyl ester.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Calculated LogP: 2.1 |
| Comparator Or Baseline | Ethyl 2-(benzofuran-3-yl)acetate (CAS 82156-58-9) - Calculated LogP: ~2.6 |
| Quantified Difference | ~0.5 LogP units lower for the target compound |
| Conditions | Computational prediction (XLogP3-AA) |
Why This Matters
A lower LogP indicates reduced lipophilicity, which can improve aqueous solubility and reduce non-specific binding, making Methyl Benzofuran-3-acetate a preferred starting point for lead compounds requiring better pharmacokinetic properties.
